molecular formula C13H18N4O B4943943 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Katalognummer B4943943
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: RQFAZUVTDXAAJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as GBR 12909, is a dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In

Wirkmechanismus

5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 increases the amount of dopamine available in the synapse, which can improve dopamine signaling and function in the brain.
Biochemical and Physiological Effects:
5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been shown to have a number of biochemical and physiological effects in animal studies. In addition to increasing dopamine levels in the brain, 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has also been shown to increase metabolic activity in certain brain regions, such as the striatum, which is involved in motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 in lab experiments is its well-characterized mechanism of action and pharmacological effects. 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been extensively studied in animal models, which can provide researchers with a better understanding of its potential therapeutic uses. However, one limitation of using 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 in lab experiments is its potential for abuse and addiction. 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 is a potent dopamine reuptake inhibitor, which can lead to the development of tolerance and dependence with repeated use.

Zukünftige Richtungen

There are several potential future directions for research on 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909. One area of interest is its potential use in treating addiction. 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety. Finally, research could explore the development of new compounds based on the structure of 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 that could have improved pharmacological properties and fewer side effects.

Synthesemethoden

5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-amino-4,5-dimethoxybenzaldehyde, which is converted into 5-amino-1,3-dimethyl-2,4-dihydro-2-benzimidazolone through a series of reactions involving condensation, reduction, and cyclization. The resulting compound is then further modified to yield 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909.

Wissenschaftliche Forschungsanwendungen

5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. In animal studies, 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease and reduce symptoms of ADHD. In addition, 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

5-amino-1,3-dimethyl-6-pyrrolidin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-15-11-7-9(14)10(17-5-3-4-6-17)8-12(11)16(2)13(15)18/h7-8H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFAZUVTDXAAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N3CCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.